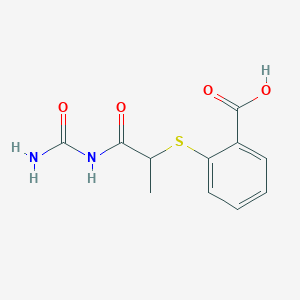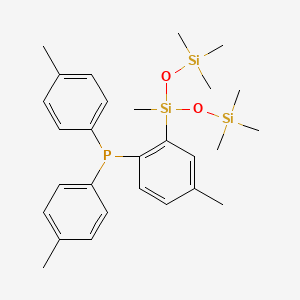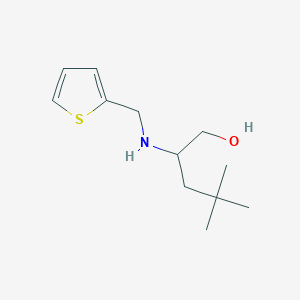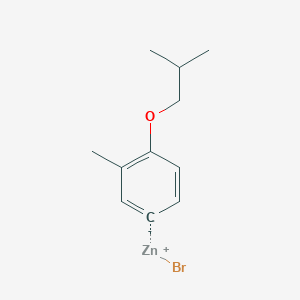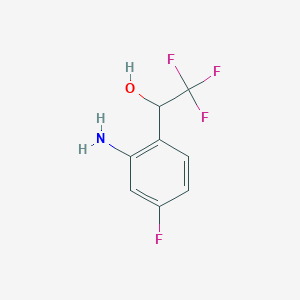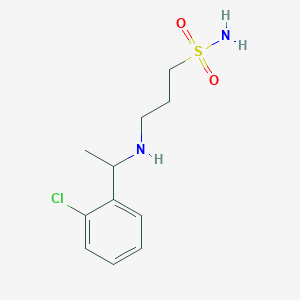
2,4,6-Trichlorophenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichlorophenylmagnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenylmagnesium bromide is typically synthesized by reacting 2,4,6-trichlorobromobenzene with magnesium metal in the presence of anhydrous tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2,4,6-Trichlorobromobenzene+Mg→2,4,6-Trichlorophenylmagnesium bromide
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete dissolution of magnesium and efficient reaction with the organic halide.
化学反应分析
Types of Reactions: 2,4,6-Trichlorophenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF.
Halogenated Compounds: Reacts with halogenated organic compounds under inert conditions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed:
Alcohols: From reactions with carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Substituted Aromatics: From halogen-metal exchange reactions.
科学研究应用
2,4,6-Trichlorophenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds.
Pharmaceuticals: In the synthesis of complex drug molecules.
Material Science: For the preparation of polymers and advanced materials.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
作用机制
The mechanism of action of 2,4,6-Trichlorophenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive. This reactivity allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.
相似化合物的比较
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
2,4,6-Trimethylphenylmagnesium Bromide: Another Grignard reagent with different substituents on the aromatic ring.
2,4,6-Tribromophenylmagnesium Bromide: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 2,4,6-Trichlorophenylmagnesium bromide is unique due to the presence of three chlorine atoms on the aromatic ring, which can influence the reactivity and selectivity of the compound in various reactions. The electron-withdrawing nature of chlorine atoms can make the compound more reactive towards certain electrophiles compared to its non-chlorinated counterparts.
属性
分子式 |
C6H2BrCl3Mg |
|---|---|
分子量 |
284.6 g/mol |
IUPAC 名称 |
magnesium;1,3,5-trichlorobenzene-6-ide;bromide |
InChI |
InChI=1S/C6H2Cl3.BrH.Mg/c7-4-1-5(8)3-6(9)2-4;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI 键 |
FFZXALLWKUFBED-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C=C([C-]=C1Cl)Cl)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


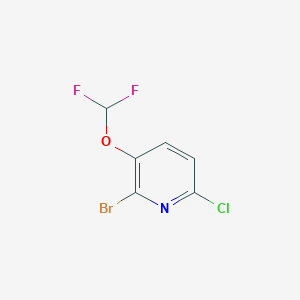
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
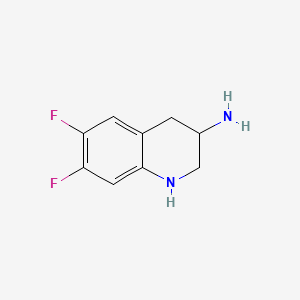
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
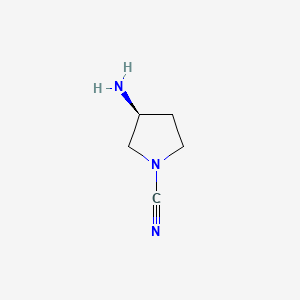
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
